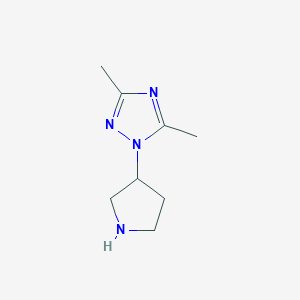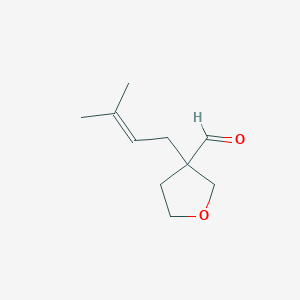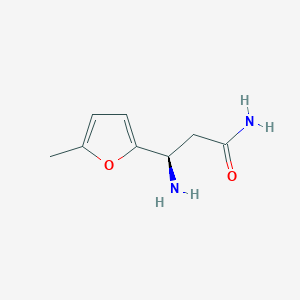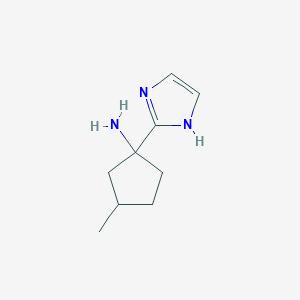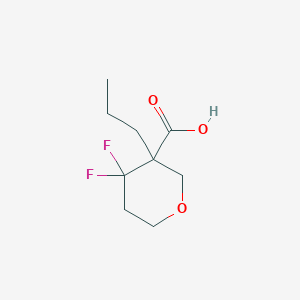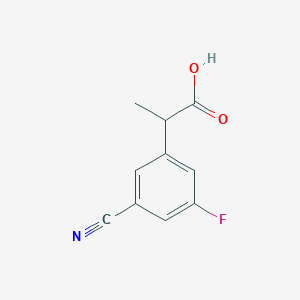
2,2,4,6-Tetramethyl-1,3-oxazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6-Tetramethyl-1,3-oxazinane is a heterocyclic organic compound with the molecular formula C8H17NO It is characterized by a six-membered ring containing one oxygen and one nitrogen atom, with four methyl groups attached at the 2, 2, 4, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-Tetramethyl-1,3-oxazinane can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is catalyzed by silica-supported perchloric acid (HClO4) and proceeds under mild conditions with methanol as the solvent. The reaction yields the desired oxazinane in good yields (up to 90%) and is considered an eco-friendly method .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,6-Tetramethyl-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxazinane derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2,2,4,6-Tetramethyl-1,3-oxazinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Some derivatives are being investigated for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of fine chemicals, cosmetics, and pesticides
Mecanismo De Acción
The mechanism of action of 2,2,4,6-Tetramethyl-1,3-oxazinane and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
2,2,4,6-Tetramethyl-1,3-oxazinane can be compared with other similar compounds such as:
Morpholine (1,4-oxazinane): Morpholine is another six-membered ring compound with one oxygen and one nitrogen atom, but it lacks the methyl groups present in this compound.
Oxazinanones: These compounds have a similar ring structure but contain additional functional groups such as carbonyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
2,2,4,6-tetramethyl-1,3-oxazinane |
InChI |
InChI=1S/C8H17NO/c1-6-5-7(2)10-8(3,4)9-6/h6-7,9H,5H2,1-4H3 |
Clave InChI |
XXOKZJXCPVOIDM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC(N1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




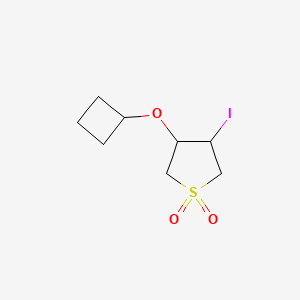


![(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13305266.png)

